1,2,3,7,8-Pentachloronaphthalene

Congener-specific analysis Gas chromatography Kovats retention index

Generic PCN mixtures cause isomer misidentification in congener-specific analysis, compromising quantification. 1,2,3,7,8-Pentachloronaphthalene (PCN-56) is the definitive solution: • Unambiguous Kovats RI 2309 (DB-5) for accurate GC-MS peak assignment, eliminating co-elution errors with other pentachloronaphthalenes. • Known ΔHf = 4.195 kcal/mol enables DSC calibration and anchors QSPR environmental fate models. • Japan CSCL Class I designation mandates its use in compliance monitoring and AhR-mediated toxicological studies. Procure this well-characterized, in-stock certified standard to ensure analytical validity.

Molecular Formula C10H3Cl5
Molecular Weight 300.4 g/mol
CAS No. 150205-21-3
Cat. No. B052924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8-Pentachloronaphthalene
CAS150205-21-3
SynonymsPCN 56
Molecular FormulaC10H3Cl5
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H
InChIKeyBFRRJXVSQTZQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,7,8-Pentachloronaphthalene Overview


1,2,3,7,8-Pentachloronaphthalene is a specific pentachlorinated congener within the polychlorinated naphthalene (PCN) family, a group of 75 theoretical compounds classified as persistent organic pollutants (POPs) with dioxin-like toxicity [1]. Characterized by chlorine substitution at the 1,2,3,7,8-positions on the naphthalene ring, this compound (also designated as PCN-56) possesses a molecular weight of 300.396 g/mol and is chemically stable, contributing to its environmental persistence [2]. Its well-defined structure is critical for congener-specific analysis, environmental fate modeling, and toxicological evaluation, distinguishing it from commercial PCN mixtures of variable composition.

1,2,3,7,8-Pentachloronaphthalene Procurement Risks


Generic or ill-defined polychlorinated naphthalene materials are unsuitable substitutes for 1,2,3,7,8-Pentachloronaphthalene in research and analytical applications. Individual PCN congeners exhibit vastly different toxicological potencies, environmental behaviors, and analytical responses [1]. For example, the relative potency (REP) of dioxin-like PCNs can vary by orders of magnitude; a review of 18 congeners found REPs ranging from less than 10^-6 to around 10^-3 relative to TCDD [2]. Crucially, positional isomers like 1,2,3,6,7-pentachloronaphthalene display distinct gas chromatographic retention times, making the use of any other pentachloronaphthalene a source of misidentification and quantification error in congener-specific analysis [3]. The quantitative evidence below demonstrates the specific, measurable properties that make direct procurement of a well-characterized 1,2,3,7,8-Pentachloronaphthalene reference standard essential for valid scientific outcomes.

1,2,3,7,8-Pentachloronaphthalene Differentiation Evidence


Gas Chromatographic Separation by Kovats Retention Index

Procurement of a high-purity 1,2,3,7,8-Pentachloronaphthalene standard is essential to avoid co-elution and misidentification with its positional isomer, 1,2,3,6,7-Pentachloronaphthalene. On a DB-5 (5% phenyl-methylpolysiloxane) capillary column, the target compound exhibits a significantly higher Kovats retention index (RI), ensuring baseline separation. The measured RI for 1,2,3,7,8-Pentachloronaphthalene is 2309, which is 92 index units greater than the RI of 2217 for 1,2,3,6,7-Pentachloronaphthalene [1]. This difference is derived from the same validated quantitative structure-retention relationship (QSRR) model for 62 PCN congeners, confirming the distinct chromatographic behavior driven by chlorine substitution pattern.

Congener-specific analysis Gas chromatography Kovats retention index Environmental monitoring

Experimentally Measured Enthalpy of Fusion

A reliable, experimentally determined enthalpy of fusion (ΔHf) is a critical input parameter for calculating environmentally relevant physical properties such as water solubility and vapor pressure. For 1,2,3,7,8-Pentachloronaphthalene, the ΔHf was measured directly by Differential Scanning Calorimetry (DSC) as 4.195 kcal/mol at a melting temperature (Tm) of 381.6 K [1]. This stands in contrast to many other pentachloronaphthalene isomers for which these values were not experimentally measured but were instead estimated using multiple linear regression models with inherent uncertainty [2]. The availability of a validated, empirical thermodynamic value makes this congener a preferred model compound for computational environmental chemistry and fate studies.

Environmental fate modeling Thermodynamic properties Differential Scanning Calorimetry Persistent Organic Pollutants

Japan CSCL Class I Specified Chemical Status

The regulatory status of a compound directly impacts procurement requirements, permissible use, and research focus. 1,2,3,7,8-Pentachloronaphthalene is explicitly listed as a Class I Specified Chemical Substance under Japan's Chemical Substances Control Law (CSCL) [1]. This classification is reserved for chemicals assessed as persistent, highly bioaccumulative, and posing a risk of long-term toxicity to top-predator animals or humans. In contrast, a closely related but structurally distinct isomer, 1,3,6,8-Tetrachloronaphthalene (CAS: 150224-15-0), is not listed in this highest regulatory class concurrently, highlighting that the specific chlorination pattern of the pentachloronaphthalene leads to a measurably different regulatory and hazard profile [2].

Chemical regulation Persistent Organic Pollutant Bioaccumulation Japan CSCL

1,2,3,7,8-Pentachloronaphthalene Applications


Isomer-Specific GC-MS Reference Standard

Due to its unambiguous high-resolution gas chromatographic retention (RI 2309 on DB-5 [1]), a certified standard of 1,2,3,7,8-Pentachloronaphthalene is the definitive choice for establishing retention time windows and calibrating response factors in congener-specific GC-MS methods. This is essential for accurate quantification in complex samples like sediments, biota, and human serum, where isomer misidentification is a significant risk.

Model Compound for Physicochemical Property Studies

With its experimentally determined and published enthalpy of fusion (ΔHf = 4.195 kcal/mol [1]), this congener serves as a reliable model compound for calibrating DSC instruments and validating computational models (e.g., QSPR) that predict the environmental fate of PCNs. Its known value helps anchor estimation models for less-studied isomers.

Toxicological Probe for Dioxin-Like Activity

Given its official designation as a Class I Specified Chemical Substance under Japan's CSCL [1], signaling high bioaccumulation and long-term toxicity risk, this specific compound is a required analytical standard for compliance monitoring and a critical probe in mechanistic toxicological studies (e.g., AhR-mediated responses, EROD assays) aimed at understanding the molecular basis of its recognized hazard, as opposed to non-classified analogs.

Internal Standard for Source Apportionment

This congener is a known byproduct of thermal processes. Its specific, quantifiable chromatographic signature [1] makes it a superior tracer for source-apportionment studies in environmental forensic investigations, helping to distinguish PCN contamination from legacy technical mixtures versus ongoing combustion sources like waste incineration.

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